4-Chlorophenyl 3-iodo-4-methylbenzoate

Description

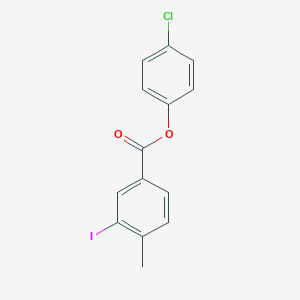

4-Chlorophenyl 3-iodo-4-methylbenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with a 4-chlorophenyl group, an iodine atom at the 3-position, and a methyl group at the 4-position. The iodine atom introduces significant steric bulk and polarizability, which can influence reactivity in substitution reactions and crystal packing .

Properties

Molecular Formula |

C14H10ClIO2 |

|---|---|

Molecular Weight |

372.58 g/mol |

IUPAC Name |

(4-chlorophenyl) 3-iodo-4-methylbenzoate |

InChI |

InChI=1S/C14H10ClIO2/c1-9-2-3-10(8-13(9)16)14(17)18-12-6-4-11(15)5-7-12/h2-8H,1H3 |

InChI Key |

UWFUWUOJQLERMV-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl)I |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoate Family

Methyl 3-Iodo-4-Methylbenzoate (CAS 90347-66-3)

- Structure : Differs by replacing the 4-chlorophenyl ester group with a methyl ester.

- Properties: Lower molecular weight (310.52 g/mol vs. ~436.7 g/mol estimated for the target compound) due to the absence of the chlorophenyl group. The methyl ester may enhance solubility in non-polar solvents compared to the bulkier aromatic ester .

- Applications : Primarily used as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions where iodine serves as a leaving group.

[3-(4-Chlorophenyl)-4-Oxo-2-(Trifluoromethyl)Chromen-7-Yl] 4-Methylbenzoate (CAS 369394-36-5)

- Structure : Incorporates a chromen ring system with a trifluoromethyl group, increasing structural complexity.

- Properties : Higher molecular weight (458.8 g/mol) and lipophilicity (XLogP3 = 6.5) compared to the target compound. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, making it relevant in materials science or drug design .

- Applications: Potential use in optoelectronics or as a bioactive molecule due to its extended conjugation and fluorine content.

Halogen-Substituted Aromatic Ketones and Esters

(E)-1-(4-Chlorophenyl)-3-(4-Isopropylphenyl) Prop-2-En-1-One

- Structure : A chalcone derivative with a 4-chlorophenyl group and an isopropyl-substituted aromatic ring.

- Properties : The α,β-unsaturated ketone system enables conjugation, influencing UV-Vis absorption and reactivity in Michael addition reactions. Lacks the ester functionality, reducing hydrolytic stability compared to benzoate esters .

- Applications : Studied for cytotoxic activity, highlighting the role of the chlorophenyl group in biological interactions .

Fenvalerate (CAS 51630-58-1)

- Structure: A pyrethroid ester with a cyano group and 4-chlorophenyl substituent.

- Properties: Higher molecular weight (419.90 g/mol) and insecticidal activity due to the cyano-phenoxybenzyl group. The ester linkage is critical for its neurotoxic mechanism in pests .

Computational Insights from DFT Studies

Compounds like 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one and (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one have been analyzed using DFT methods. Key findings include:

- Electronic Properties : The chlorophenyl group reduces HOMO-LUMO gaps, enhancing charge transfer capabilities.

Data Table: Key Properties of 4-Chlorophenyl 3-Iodo-4-Methylbenzoate and Analogues

*Estimated based on structural similarity. †Full name abbreviated for space; see Section 2.1 for details.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.